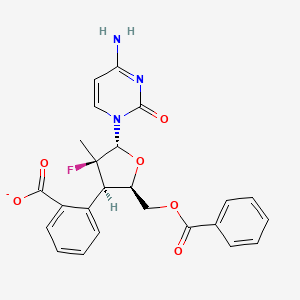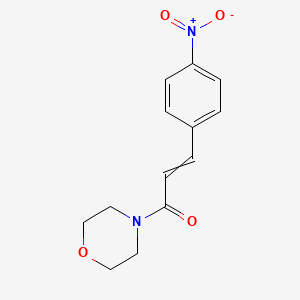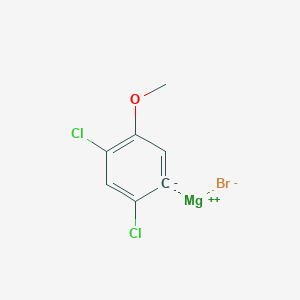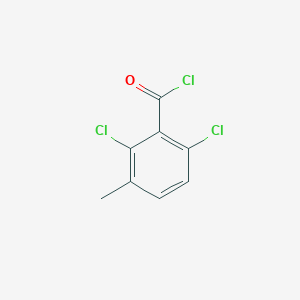
2,6-Dichloro-3-methylbenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H5Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and a methyl group at the 3 position. This compound is used in various chemical synthesis processes due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3-methylbenzoyl chloride can be synthesized through the chlorination of 3-methylbenzoyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:
C8H7ClO+Cl2→C8H5Cl2O+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where 3-methylbenzoyl chloride is continuously fed and reacted with chlorine gas. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
2,6-Dichloro-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form 2,6-dichloro-3-methylbenzyl alcohol.
Oxidation Reactions: It can be oxidized to form 2,6-dichloro-3-methylbenzoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: 2,6-Dichloro-3-methylbenzylamine or 2,6-Dichloro-3-methylbenzyl alcohol.
Reduction: 2,6-Dichloro-3-methylbenzyl alcohol.
Oxidation: 2,6-Dichloro-3-methylbenzoic acid.
科学研究应用
2,6-Dichloro-3-methylbenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a precursor in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: Used in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 2,6-Dichloro-3-methylbenzoyl chloride involves its reactivity towards nucleophiles. The compound acts as an electrophile due to the electron-withdrawing effects of the chlorine atoms and the carbonyl group. This makes the carbonyl carbon highly susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Similar Compounds
- 2,6-Dichlorobenzoyl chloride
- 2,6-Difluoro-3-methylbenzoyl chloride
- 2,6-Dibromo-3-methylbenzoyl chloride
Uniqueness
2,6-Dichloro-3-methylbenzoyl chloride is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring. This specific substitution pattern imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. The compound’s unique structure allows for selective reactions and applications in various fields, making it a valuable intermediate in chemical synthesis.
属性
分子式 |
C8H5Cl3O |
|---|---|
分子量 |
223.5 g/mol |
IUPAC 名称 |
2,6-dichloro-3-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5Cl3O/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3 |
InChI 键 |
YSCYTRYLLUERRK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)Cl)C(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


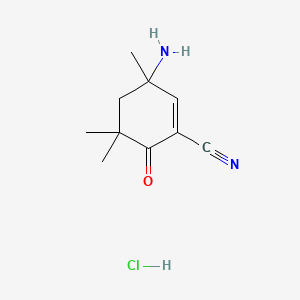
![ethyl 1-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14883793.png)
![3-Ethynylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14883806.png)

![(1S,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14883832.png)

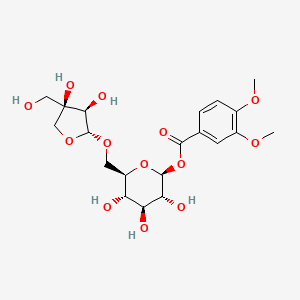


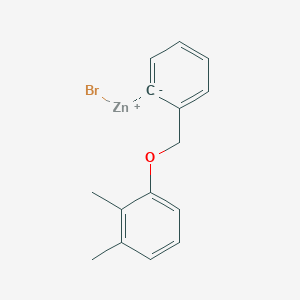
![(1S,2R,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14883864.png)
